CAS number for 4-Chloro-6-isopropyl-5-methoxypyrimidine
CAS number for 4-Chloro-6-isopropyl-5-methoxypyrimidine
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4,6-Dichloro-5-methoxypyrimidine
Senior Application Scientist Note: Initial searches for "4-Chloro-6-isopropyl-5-methoxypyrimidine" did not yield a specific CAS number or extensive technical data, suggesting it may be a novel or less-documented compound. This guide will therefore focus on the closely related and well-characterized analogue, 4,6-Dichloro-5-methoxypyrimidine (CAS No: 5018-38-2) . This compound serves as an excellent exemplar of substituted pyrimidines, offering valuable insights into their synthesis, reactivity, and role in drug discovery for researchers, scientists, and drug development professionals.
Introduction
Pyrimidine cores are fundamental heterocyclic scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents due to their diverse biological activities.[1][2] The strategic functionalization of the pyrimidine ring is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 4,6-Dichloro-5-methoxypyrimidine is a versatile intermediate, with its two reactive chlorine atoms and an electron-donating methoxy group making it a valuable building block for a wide range of more complex molecules.[3] The chloro groups act as leaving groups in nucleophilic substitution reactions, while the methoxy group modulates the electronic character of the ring system.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important compound.
Physicochemical Properties of 4,6-Dichloro-5-methoxypyrimidine
A clear understanding of a compound's physicochemical properties is essential for its effective use in synthesis and drug development. The key properties of 4,6-Dichloro-5-methoxypyrimidine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5018-38-2 | [5][6][7] |
| Molecular Formula | C₅H₄Cl₂N₂O | [5] |
| Molecular Weight | 179.00 g/mol | [5] |
| Appearance | White to orange to green powder/crystal | [8] |
| Melting Point | 54-58 °C | [9] |
| Purity | ≥97% | |
| SMILES String | COc1c(Cl)ncnc1Cl | |
| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N |
Synthesis of 4,6-Dichloro-5-methoxypyrimidine
The most prevalent and reliable method for synthesizing 4,6-Dichloro-5-methoxypyrimidine is through the chlorination of 4,6-dihydroxy-5-methoxypyrimidine.[3] This reaction typically employs a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Synthetic Workflow Diagram
Caption: Synthetic route to 4,6-Dichloro-5-methoxypyrimidine.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
4,6-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4,6-dihydroxy-5-methoxypyrimidine in toluene.[3]
-
Addition of Chlorinating Agent: While stirring, slowly add phosphorus oxychloride to the suspension. The addition should be done carefully to control any initial exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
In-Process Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progression.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with stirring to quench the excess POCl₃.[3]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.[3]
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine. This removes any remaining acidic impurities.[3]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4,6-Dichloro-5-methoxypyrimidine can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][10][11][12] 4,6-Dichloro-5-methoxypyrimidine serves as a key intermediate in the synthesis of these biologically active molecules. For instance, it is a known precursor in the synthesis of the antimalarial drug sulfadoxine.[3]
The chloro and methoxy substituents play crucial roles in modulating the pharmacological profile of pyrimidine-based compounds. The chloro groups can engage in halogen bonding and other interactions within a protein's binding pocket, while the methoxy group can act as a hydrogen bond acceptor.[4][13] The interplay of these functional groups allows for the optimization of ligand-protein interactions, which is a fundamental aspect of rational drug design.[14][15] The versatility of 4,6-Dichloro-5-methoxypyrimidine allows for the introduction of various nucleophiles at the 4 and 6 positions, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
4,6-Dichloro-5-methoxypyrimidine is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes serious eye damage.
-
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[16]
-
Do not eat, drink, or smoke when using this product.[16]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[16]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[16]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[16]
-
Dispose of contents/container to an approved waste disposal plant.[16]
-
-
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), eye shields, and gloves is recommended.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Always consult the material safety data sheet (MSDS) before handling this compound.
References
-
Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4785. [Link]
-
Journal of Applied Chemical Science and Technology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Chiodi, D., & Ishihara, Y. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(5), 548-561. [Link]
-
ChemBK. (2024, April 9). 4,6-dichloro-5-methoxypyrimidine. [Link]
-
JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
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